2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a heterocyclic molecule featuring a benzothieno[3,2-d]pyrimidine core fused with a benzothiophene ring system. The core structure is substituted at position 3 with a benzyl group and at positions 2 and 4 with ketone functionalities, forming a dihydro derivative. The acetamide side chain is linked to a 2,5-dimethylphenyl group, which introduces steric bulk and lipophilicity. While direct synthetic details for this compound are unavailable in the provided evidence, analogous methods involving enaminone intermediates (e.g., DMF-DMA-mediated reactions) or condensation with chloroacetic acid (as seen in thiazolo-pyrimidine derivatives) may apply .
Properties
Molecular Formula |
C27H23N3O3S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-13-18(2)21(14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
VTWBIFUFTVLWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiophene with benzyl isocyanate, followed by cyclization and acylation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine. Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions, forming various cyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a range of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been found to inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on core heterocycles, substituents, physicochemical properties, and synthetic strategies.
Core Heterocyclic Systems
- Target Compound: Benzothieno[3,2-d]pyrimidine core.
- Compound 11p (): Benzodiazepino-pyrimidine hybrid . The seven-membered benzodiazepine ring introduces conformational flexibility, which may reduce rigidity compared to the target’s fused bicyclic core.
- Compounds 11a/b () : Thiazolo[3,2-a]pyrimidine derivatives .
- The thiazole ring replaces the benzothiophene, altering electronic properties (e.g., sulfur’s lone pairs) and reducing aromatic surface area.
Substituent Analysis
Physicochemical Properties
- Melting Points :
- Solubility: The target’s 2,5-dimethylphenyl group reduces polarity compared to 11b’s cyano substituent, suggesting lower aqueous solubility .
Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic derivative of benzothieno[3,2-d]pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- LogP : 3.8 (indicates lipophilicity)
Structural Features
The compound features:
- A benzothieno[3,2-d]pyrimidine core with two keto groups.
- A benzyl group and a dimethylphenyl side chain that may influence its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds in the same class. For instance, research on N-benzyl derivatives of thieno[2,3-d]pyrimidines has shown promising results against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound's anticancer potential has been explored through in vitro studies. The mechanism appears to involve the induction of apoptosis in cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting it may inhibit cell proliferation effectively.
The proposed mechanisms of action for the biological activities include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways essential for microbial growth and cancer cell survival.
Case Study 1: Antimicrobial Evaluation
In a study conducted by Pensoft et al., the antimicrobial activity of various thieno[2,3-d]pyrimidines was assessed using standard broth microdilution methods. The results indicated that modifications to the benzyl and dimethylphenyl groups significantly enhanced activity against Gram-positive bacteria.
Case Study 2: Anticancer Efficacy
A recent investigation published in a peer-reviewed journal examined the effects of similar compounds on HeLa cells. The study demonstrated that treatment with the compound led to significant morphological changes indicative of apoptosis, confirmed by flow cytometry analysis showing increased Annexin V staining.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
